Cas no 951597-72-1 (N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- STL126858
- N-benzyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Z406733032
- N-(2-fluorophenyl)-5-isobutyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide
- N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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- Inchi: 1S/C17H16N4O/c1-13-7-9-15(10-8-13)21-12-16(19-20-21)17(22)18-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,22)
- InChI Key: AIVIWGRYBVHWQD-UHFFFAOYSA-N
- SMILES: O=C(C1=CN(C2C=CC(C)=CC=2)N=N1)NCC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 362
- XLogP3: 2.8
- Topological Polar Surface Area: 59.8
N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3382-7975-2μmol |
N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
951597-72-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F3382-7975-1mg |
N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
951597-72-1 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
| Life Chemicals | F3382-7975-2mg |
N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
951597-72-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F3382-7975-3mg |
N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
951597-72-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F3382-7975-4mg |
N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
951597-72-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Introduction to N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 951597-72-1)
N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 951597-72-1, represents a novel molecular entity with a unique structural framework that has opened up new avenues for research and development in drug discovery. The presence of multiple functional groups, including a benzyl moiety and a triazole ring, makes this compound particularly intriguing for its potential biological activities.
The molecular structure of N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide consists of a benzyl group attached to a triazole ring, which is further substituted with a 4-methylphenyl group. This arrangement not only contributes to the compound's complexity but also suggests a high degree of specificity in its interactions with biological targets. The benzyl group is known for its ability to enhance the solubility and bioavailability of molecules, while the triazole ring is a common pharmacophore found in many bioactive compounds.
In recent years, there has been a surge in interest regarding heterocyclic compounds due to their diverse pharmacological properties. Among these, triazoles have been extensively studied for their antimicrobial, antiviral, and anti-inflammatory effects. The incorporation of a 4-methylphenyl group into the triazole core further modulates the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets. This structural feature has made N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide a promising candidate for further investigation in medicinal chemistry.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The combination of the benzyl and triazole moieties suggests that it may exhibit multiple modes of action, making it a versatile tool for drug discovery. For instance, studies have shown that triazole derivatives can inhibit enzymes involved in inflammatory pathways, while benzyl-substituted compounds have been found to modulate receptor activity. The synergistic effects of these functional groups could lead to the development of more effective and targeted treatments for various diseases.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. By leveraging techniques such as molecular docking and virtual screening, scientists can identify potential binding interactions between N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide and target proteins. These computational approaches have already been instrumental in identifying lead compounds for several therapeutic areas, including oncology and neurology. The detailed understanding gained from these studies can guide experimental efforts and accelerate the drug discovery process.
In addition to its potential therapeutic applications, N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide also holds promise for use as an intermediate in synthetic chemistry. The presence of multiple reactive sites allows for further functionalization, enabling the creation of more complex molecular architectures. This flexibility makes it an attractive building block for designing novel compounds with tailored properties. The ability to modify the structure of this compound while maintaining its core pharmacophore offers researchers a valuable platform for exploring new chemical space.
The synthesis of N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide presents an interesting challenge due to its complex structural features. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as multi-step organic synthesis and catalytic transformations have been employed to streamline the process and improve yield. These advancements not only make the compound more accessible but also pave the way for further optimization and scale-up for industrial applications.
The pharmacokinetic properties of N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for evaluating its potential as a drug candidate. Preliminary studies suggest that the benzyl group may enhance oral bioavailability while the triazole ring could influence metabolic pathways. Detailed pharmacokinetic profiling will provide valuable insights into optimizing dosing regimens and minimizing side effects.
The safety profile of any potential drug candidate must be thoroughly evaluated before it can be considered for clinical use. While preliminary toxicology studies on N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide have shown no significant adverse effects at tested doses, further investigations are necessary to ensure long-term safety. These studies will include assessments of acute toxicity, chronic exposure effects, and potential interactions with other drugs. Comprehensive safety data is essential for supporting regulatory submissions and ensuring patient safety.
The future direction of research on N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is likely to be shaped by ongoing advancements in drug discovery technologies. Innovations such as high-throughput screening (HTS), CRISPR-based genetic engineering, and artificial intelligence-driven molecular design are expected to accelerate the identification and optimization of new therapeutic agents. By integrating these technologies with traditional experimental approaches, researchers can more efficiently explore the potential of this compound and related derivatives.
In conclusion,N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-lcarboxamide (CAS No 95l597-l72-l) represents an exciting opportunity in pharmaceutical chemistry。 Its unique structural features, coupled with promising preclinical data, make it a compelling candidate for further development。 As research continues to uncover new applications, this compound is poised to play a significant role in advancing therapeutic strategies across multiple disease areas。
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